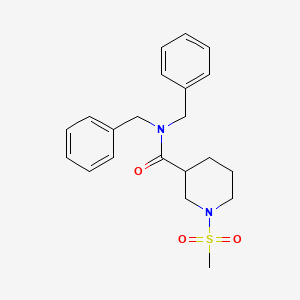

N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide

Description

Historical Context of Piperidine-Based Pharmacophores in Medicinal Chemistry

Piperidine, a six-membered heterocyclic amine, has been a cornerstone of medicinal chemistry since its isolation in 1850 by Thomas Anderson and Auguste Cahours. Initially identified as a degradation product of piperine, its structural simplicity and synthetic versatility quickly made it a scaffold of interest. By the mid-20th century, piperidine derivatives emerged as critical components of antipsychotics, antihistamines, and analgesics.

The piperidine ring’s conformational flexibility allows it to mimic natural alkaloids, enabling interactions with diverse biological targets. For example, over 70 FDA-approved drugs incorporate piperidine scaffolds, including blockbuster medications for neurological and cardiovascular disorders. Industrial production methods, such as the hydrogenation of pyridine or modified Birch reductions, have further cemented its role in large-scale pharmaceutical synthesis.

Table 1: Milestones in Piperidine-Based Drug Development

Role of Sulfonamide Moieties in Bioactive Compound Design

While the compound features a methylsulfonyl (–SO~2~CH~3~) group rather than a sulfonamide (–SO~2~NH~2~), sulfonyl-containing moieties broadly enhance bioactivity through electronic and steric effects. The methylsulfonyl group acts as a strong electron-withdrawing substituent, polarizing adjacent bonds and stabilizing transition states during target binding. This property is critical for improving metabolic stability and optimizing pharmacokinetic profiles.

In N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide, the sulfonyl group at the 1-position likely enhances hydrogen-bonding interactions with enzymatic active sites or receptor pockets. Such modifications are common in protease inhibitors and kinase-targeted therapies, where precise electronic modulation dictates selectivity.

Table 2: Molecular Properties of this compound

Significance of N,N-Dibenzyl Substituents in Neurological Target Modulation

The N,N-dibenzyl substituents in this compound introduce substantial lipophilicity and steric bulk, factors that profoundly influence blood-brain barrier penetration and receptor binding. Piperidine itself is endogenous to mammalian brains, where it modulates synaptic mechanisms related to emotional regulation and extrapyramidal function. The addition of benzyl groups may enhance affinity for neurological targets such as dopamine (D~2~, D~3~) or serotonin (5-HT~1A~, 5-HT~2A~) receptors, which are implicated in schizophrenia and mood disorders.

Benzyl groups engage in π-π stacking interactions with aromatic residues in receptor binding sites, a phenomenon observed in atypical antipsychotics like clozapine. In preclinical models, structural analogs of this compound have demonstrated potent inhibition of apomorphine-induced climbing behavior—a hallmark of antipsychotic activity—without inducing extrapyramidal side effects.

Table 3: Impact of Substituents on Neurological Target Engagement

Properties

IUPAC Name |

N,N-dibenzyl-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-27(25,26)23-14-8-13-20(17-23)21(24)22(15-18-9-4-2-5-10-18)16-19-11-6-3-7-12-19/h2-7,9-12,20H,8,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFKJTWGOUOEFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

Attachment of the Dibenzyl Groups: The dibenzyl groups are attached through alkylation reactions using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide, exhibit promising anticancer activity. For instance, compounds derived from similar structures have shown improved cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and interaction with specific cellular pathways .

Opioid Receptor Modulation

The compound has been investigated for its potential to interact with opioid receptors. Structure-activity relationship studies have demonstrated that modifications to the piperidine scaffold can significantly affect binding affinities at mu, kappa, and delta opioid receptors. This suggests potential applications in pain management and treatment of opioid dependence .

Pain Management

Given its interaction with opioid receptors, this compound may serve as a lead compound for developing new analgesics. Its ability to modulate pain pathways could provide alternatives to traditional opioids, potentially reducing the risk of addiction .

Neurodegenerative Diseases

The compound's structural features may also lend themselves to research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have highlighted the importance of piperidine derivatives in targeting cholinesterase and other enzymes involved in neurodegeneration .

Case Studies and Research Findings

Several case studies have explored the efficacy of piperidine derivatives in various therapeutic contexts:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Methylsulfonyl Moieties : Critical for hydrophobic interactions with proteins like CA or NUP153, as demonstrated by GS-CA1’s binding mode .

- Steric Considerations : Bulky substituents (e.g., dibenzyl) may hinder binding to compact active sites but improve selectivity for larger pockets.

- Synthesis Challenges : Regioselective sulfone installation () and N-dibenzylation require precise reaction control to avoid isomer formation .

Notes and Limitations

- Data Gaps : Molecular targets and in vitro activity data for the target compound are unspecified in the provided evidence.

- Contradictions : While GS-CA1’s methylsulfonyl group enhances CA binding, the target compound’s dibenzyl groups could either enhance or disrupt similar interactions due to steric effects.

- Synthesis Optimization : Lessons from ’s pH-dependent regioselectivity could inform the target compound’s synthesis to avoid byproducts .

Biological Activity

N,N-Dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperidine core, which is modified with dibenzyl and methylsulfonyl groups. This structural configuration is crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against bacterial infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate its ability to induce cytotoxic effects in several cancer cell lines, including:

- HeLa (cervical cancer)

- HCT-116 (colorectal cancer)

- A549 (lung adenocarcinoma)

In these models, this compound showed significant inhibition of cell proliferation and induced apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or proliferation, such as topoisomerases, which are critical for DNA replication and repair .

- Receptor Modulation : It may also modulate receptor activity, potentially affecting signaling pathways related to cell survival and apoptosis.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxicity and mechanism of action of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis via caspase activation |

| HCT-116 | 12 | Inhibition of topoisomerase activity |

| A549 | 15 | Disruption of mitochondrial function |

These results indicate that the compound's efficacy varies across different cancer types, highlighting the importance of further exploration into its structure-activity relationship (SAR).

In Vivo Studies

Preliminary in vivo studies have indicated that this compound can reduce tumor growth in xenograft models. For instance, administration in a mouse model bearing human colorectal cancer tumors resulted in a significant reduction in tumor size compared to control groups .

Q & A

Q. What are the optimal synthetic routes for N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide, and how can purity be ensured?

Synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperidine ring via cyclization or reductive amination.

- Step 2: Introduction of the methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Step 3: N,N-dibenzylation via nucleophilic substitution with benzyl halides.

- Purification: Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor reactions with TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methylsulfonyl at δ 3.1 ppm).

- Mass Spectrometry (MS): Validate molecular weight via ESI-MS (expected [M+H] ~455.6 g/mol).

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond angles .

Q. What in vitro assays are suitable for initial biological activity screening?

- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Compare IC values with controls like cisplatin.

- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based kinase assays (ATP concentration: 10 µM) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide target identification?

- Docking Software: Use AutoDock Vina or Schrödinger Maestro to model interactions with targets like EGFR or cyclooxygenase-2 (COX-2).

- Key Interactions: Identify hydrogen bonds between the carboxamide group and kinase active sites (e.g., EGFR’s Lys721).

- Dynamic Stability: Run 100 ns MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Standardize Assays: Replicate under uniform conditions (e.g., cell passage number, serum concentration).

- Control for Purity: Verify compound purity via HPLC before assays.

- Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if activity varies (e.g., EGFR vs. HER2) .

Q. How can structure-activity relationship (SAR) studies improve potency?

-

Modify Substituents:

Position Modification Effect N-Benzyl Replace with electron-withdrawing groups (e.g., -CF) ↑ EGFR inhibition Piperidine-3-carboxamide Introduce methyl groups at C2/C4 ↓ Metabolic degradation -

Synthesize Analogs: Compare IC values in kinase assays to prioritize candidates .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics: Administer 10 mg/kg intravenously to Sprague-Dawley rats. Measure plasma half-life (LC-MS/MS) and tissue distribution.

- Toxicity: Conduct acute toxicity studies (OECD 423) at 50–200 mg/kg. Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Methodological Challenges & Solutions

Q. How can low synthetic yields of the methylsulfonyl intermediate be addressed?

Q. What analytical techniques validate target engagement in cellular models?

- Western Blotting: Detect phosphorylation changes in EGFR or MAPK pathways after treatment.

- Cellular Thermal Shift Assay (CETSA): Confirm compound binding by measuring target protein stability at varying temperatures .

Q. How to address solubility issues in biological assays?

- Co-solvents: Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.

- Prodrug Design: Synthesize phosphate or acetate esters to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.